4-nitro-1H-pyrazol-5-amine hydrochloride

Catalog No.
S6447516
CAS No.
201599-35-1
M.F
C3H5ClN4O2
M. Wt
164.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-1H-pyrazol-5-amine hydrochloride

CAS Number

201599-35-1

Product Name

4-nitro-1H-pyrazol-5-amine hydrochloride

Molecular Formula

C3H5ClN4O2

Molecular Weight

164.6
Typical of pyrazole derivatives. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions.
  • Condensation reactions: It can react with aldehydes or ketones to form pyrazole derivatives.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

Research indicates that 4-nitro-1H-pyrazol-5-amine hydrochloride exhibits several biological activities:

  • Antimicrobial properties: It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal activity: Studies suggest potential antifungal effects, although specific fungi have not been extensively documented.
  • Anticancer effects: The compound has demonstrated the ability to inhibit the growth of several human cancer cell lines, including those from breast, colon, and lung cancers .

These properties position 4-nitro-1H-pyrazol-5-amine hydrochloride as a candidate for further pharmacological exploration.

The synthesis of 4-nitro-1H-pyrazol-5-amine hydrochloride typically involves:

  • Starting materials: The reaction begins with 4-nitropyrazole.
  • Reagents: Hydrazine hydrate is used in the presence of phosphoric acid.
  • Procedure:
    • Mix 4-nitropyrazole with hydrazine hydrate and phosphoric acid.
    • Heat the mixture under controlled conditions to facilitate the reaction.
    • After completion, the product is purified through recrystallization from an ethanol-water mixture.

Characterization of the synthesized compound can be performed using techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV/Vis) spectroscopy .

4-Nitro-1H-pyrazol-5-amine hydrochloride has several notable applications:

  • Pharmaceutical research: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Analytical chemistry: Used as a standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for quantifying other compounds.
  • Material science: It may find applications in developing new materials or polymers due to its unique structural properties .

Several compounds share structural similarities with 4-nitro-1H-pyrazol-5-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
1-Methyl-1H-pyrazole-4,5-diamine sulfate20055-01-00.69
1-(tert-butyl)-1H-pyrazol-5-amine442850-71-70.66
5-Amino-1-(2-hydroxyethyl)pyrazole73616-27-00.66
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride232600-78-10.64
N-Benzyl-3-bromo-1-methyl-4-nitro-pyrazol155601-07-30.62

Uniqueness

The uniqueness of 4-nitro-1H-pyrazol-5-amine hydrochloride lies in its specific combination of functional groups that confer distinct biological activities not universally shared among its analogs. Its ability to inhibit cancer cell growth while also exhibiting antimicrobial properties makes it particularly valuable in drug development compared to similar compounds that may not possess both functionalities .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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